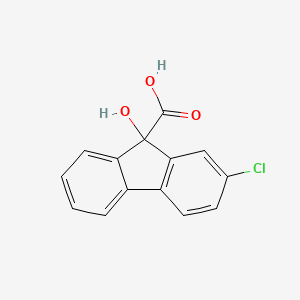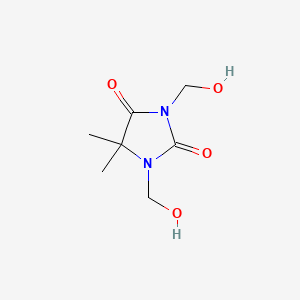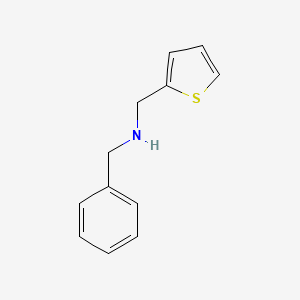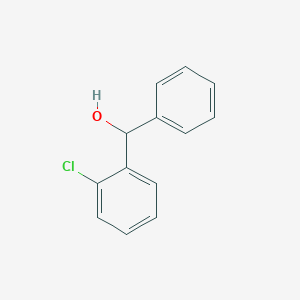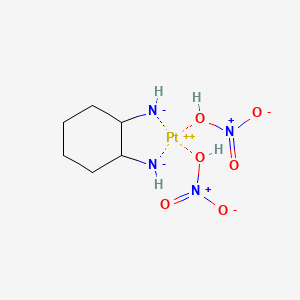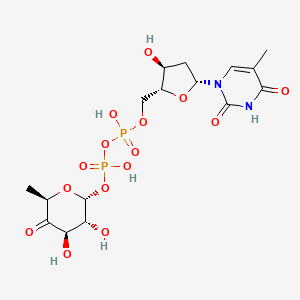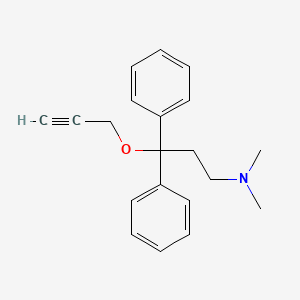
2-(1-Benzyl-4-methylpyrazol-3-yloxy)-2-methylpropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “X-50” refers to Palmitoyl Tetrapeptide-50, a peptide-based complex ingredient known for its advanced delivery mechanism and targeted release of biologically active components. It is widely used in skincare products to boost hyaluronic acid and other glycosaminoglycans production, improving skin’s moisture-binding ability and elasticity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Palmitoyl Tetrapeptide-50 is synthesized through peptide synthesis, where amino acids are sequentially linked together. The process involves the protection of amino groups, activation of carboxyl groups, and coupling reactions. The final product is then purified using techniques such as high-performance liquid chromatography.
Industrial Production Methods
In industrial settings, Palmitoyl Tetrapeptide-50 is produced in both liquid and powder forms. The liquid suspension form includes water, xanthan gum, lactic acid, glycolic acid, polyvinyl alcohol, and other additives. The powder form consists of lactic acid/glycolic acid copolymer, polyvinyl alcohol, and encapsulated peptides .
Chemical Reactions Analysis
Types of Reactions
Palmitoyl Tetrapeptide-50 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the peptide.
Major Products Formed
The major products formed from these reactions include modified peptides with enhanced stability, bioavailability, and targeted delivery properties.
Scientific Research Applications
Palmitoyl Tetrapeptide-50 has a wide range of scientific research applications:
Chemistry: Used in the study of peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential in wound healing, anti-aging treatments, and skin regeneration.
Industry: Utilized in the formulation of skincare products to improve skin texture and appearance.
Mechanism of Action
Palmitoyl Tetrapeptide-50 exerts its effects by increasing the synthesis of hyaluronic acid and other glycosaminoglycans through the activation of the Hyaluronan synthase 2 enzyme. It binds to skin fibroblasts via a key/lock mechanism, mimicking natural growth factors and promoting collagen production. This results in improved skin elasticity, moisture retention, and reduced wrinkles .
Comparison with Similar Compounds
Similar Compounds
Palmitoyl Pentapeptide-4: Known for its anti-aging properties and ability to stimulate collagen production.
Acetyl Hexapeptide-8: Commonly used in anti-wrinkle formulations for its muscle-relaxing effects.
Copper Tripeptide-1: Promotes wound healing and skin regeneration.
Uniqueness of Palmitoyl Tetrapeptide-50
Palmitoyl Tetrapeptide-50 stands out due to its advanced delivery mechanism, which ensures targeted release and enhanced bioavailability of active ingredients. Its dual action of boosting hyaluronic acid and elastin production makes it particularly effective in improving skin texture and appearance .
properties
CAS RN |
31828-74-7 |
|---|---|
Molecular Formula |
C20H23NO |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N,N-dimethyl-3,3-diphenyl-3-prop-2-ynoxypropan-1-amine |
InChI |
InChI=1S/C20H23NO/c1-4-17-22-20(15-16-21(2)3,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h1,5-14H,15-17H2,2-3H3 |
InChI Key |
TVBNXRJDERBRGZ-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C |
synonyms |
2-(1-benzyl-4-methylpyrazol-3-yloxy)-2-methylpropionic acid X 50 X-50 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




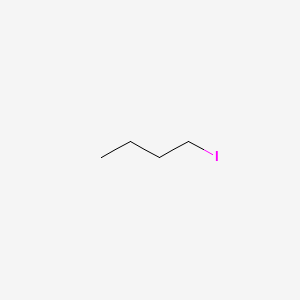
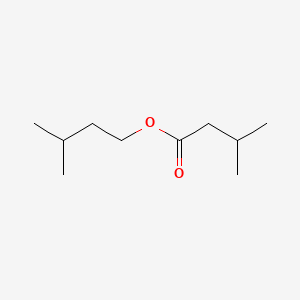
![7,10-Dimethylbenz[c]acridine](/img/structure/B1219997.png)
